molecular formula C16H11Cl2N3 B2618353 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline CAS No. 478258-68-3

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline

Cat. No. B2618353
CAS RN: 478258-68-3
M. Wt: 316.19
InChI Key: REPNBYATQRWIGQ-KEBDBYFISA-N
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Description

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline, also known as 8-DCQ, is a quinoline-based compound that has been studied for its potential applications in areas such as medicinal chemistry and drug development. 8-DCQ has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied as a potential tool for drug delivery and as a potential therapeutic agent for a number of diseases.

Scientific Research Applications

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has been studied extensively in the field of medicinal chemistry and drug development. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a potential therapeutic agent for a number of diseases. It has also been studied as a potential tool for drug delivery, as it can be used to target specific cells or tissues. In addition, 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has been studied as a potential therapeutic agent for cancer, as it has been found to inhibit the growth of tumor cells in laboratory studies.

Mechanism of Action

The exact mechanism of action of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins, lipids, and carbohydrates. It is also thought to interfere with the activity of certain transcription factors, which are proteins involved in the regulation of gene expression. Furthermore, 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has been found to induce apoptosis in certain types of cancer cells.
Biochemical and Physiological Effects
8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has been found to possess various biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in the metabolism of proteins, lipids, and carbohydrates. It has also been found to interfere with the activity of certain transcription factors, which are proteins involved in the regulation of gene expression. Furthermore, 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has been found to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a potential therapeutic agent for a number of diseases. Furthermore, its ability to target specific cells or tissues makes it a potential tool for drug delivery. However, 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has some limitations for lab experiments. It is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, its effects on living organisms are not yet fully understood, and more research is needed in this area.

Future Directions

There are a number of potential future directions for 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline research. These include further research into its mechanism of action and its effects on living organisms, as well as the development of new methods for synthesizing the compound. In addition, further research into its potential therapeutic applications, such as its use as a drug delivery tool or a therapeutic agent for cancer, is needed. Other potential future directions include studying its potential applications in areas such as medicinal chemistry, drug development, and drug delivery. Finally, further research into the safety and efficacy of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is also needed.

Synthesis Methods

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline can be synthesized using a variety of methods. The most common method is the reaction of 2,3-dichloro-1-phenylmethyldiazirine with hydrazine hydrate. This reaction yields a diazirine intermediate, which is then reacted with quinoline to produce 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline. Other methods of synthesis include the reaction of 2,3-dichloro-1-phenylmethyldiazirine with hydroxylamine hydrochloride, the reaction of 2,3-dichloro-1-phenylmethyldiazirine with ethylenediamine, and the reaction of 2,3-dichloro-1-phenylmethyldiazirine with isopropyl amine.

properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-13-7-1-5-12(15(13)18)10-20-21-14-8-2-4-11-6-3-9-19-16(11)14/h1-10,21H/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNBYATQRWIGQ-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichlorobenzenecarbaldehyde N-(8-quinolinyl)hydrazone

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